(S)-2-(Acetylthio)-4-methylpentanoic acid
Overview
Description
(S)-2-(Acetylthio)-4-methylpentanoic acid is a useful research compound. Its molecular formula is C8H14O3S and its molecular weight is 190.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enhancer for Cell Differentiation in Acute Promyelocytic Leukemia : A compound structurally related to (S)-2-(Acetylthio)-4-methylpentanoic acid, 2-{[(3,4-Dichlorophenyl) acetyl]amino}-3-methylpentanoic acid (M4), has been identified as an enhancer for all-trans retinoic acid (ATRA)-induced differentiation in HL-60 cells, a model for acute promyelocytic leukemia. It effectively reduces the concentrations of both chemicals needed to induce complete differentiation and has a significant impact on cell cycle regulation and differentiation-related proteins (Chen et al., 2009).
Safety Assessment for Use in Fragrances : 4-Methylpentanoic acid, a compound closely related to this compound, has undergone extensive safety assessment for its use as a fragrance ingredient. It has been evaluated for genotoxicity, repeated dose toxicity, reproductive toxicity, and other safety parameters, indicating its potential applicability in cosmetic and fragrance products (Api et al., 2020).
Spasmolytic Activity in Medicinal Chemistry : Derivatives of eucalyptanoic acid, which shares structural similarities with this compound, have demonstrated significant spasmolytic activity. This highlights its potential application in the development of new medicinal compounds for treating spasms (Begum et al., 2002).
Thermodynamic Studies in Aqueous Solutions : Studies on similar compounds, such as (2S)-2-[(2-Aminoacetyl)amino]-4-methylpentanoic acid, have focused on their volumetric and conductometric behavior in aqueous solutions, providing valuable insights for their application in chemical and pharmaceutical formulations (Yan et al., 2010).
Antibacterial Properties : Certain derivatives, like 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid, exhibit strong antibacterial activity, particularly against Gram-positive bacteria. This suggests potential applications in developing new antibacterial agents (Kim et al., 2012).
Properties
IUPAC Name |
(2S)-2-acetylsulfanyl-4-methylpentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3S/c1-5(2)4-7(8(10)11)12-6(3)9/h5,7H,4H2,1-3H3,(H,10,11)/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFQRXOFTJJNEV-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)SC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)SC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561079 | |
Record name | (2S)-2-(Acetylsulfanyl)-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122999-39-7 | |
Record name | (2S)-2-(Acetylsulfanyl)-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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